molecular formula C9H10N2O2S B8337439 N-(1H-indole-6-yl)-methanesulfonamide

N-(1H-indole-6-yl)-methanesulfonamide

Cat. No.: B8337439
M. Wt: 210.26 g/mol
InChI Key: JTXFDIVKGDCQKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-Indole-6-yl)-methanesulfonamide is a sulfonamide derivative featuring an indole core substituted at the 6-position with a methanesulfonamide group. Indole-based compounds are widely studied in medicinal chemistry due to their prevalence in bioactive molecules, including serotonin receptor modulators and kinase inhibitors. The methanesulfonamide moiety enhances metabolic stability and can influence binding affinity through hydrogen bonding or electrostatic interactions.

Properties

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

N-(1H-indol-6-yl)methanesulfonamide

InChI

InChI=1S/C9H10N2O2S/c1-14(12,13)11-8-3-2-7-4-5-10-9(7)6-8/h2-6,10-11H,1H3

InChI Key

JTXFDIVKGDCQKZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)C=CN2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analog 1: N,2-Dimethyl-(1-oxo-1,2,3,4-tetrahydro-β-carbolin-6-yl)methanesulfonamide (Compound 16)

Source : Synthesized from indole-2-carboxylic acid via thermal reaction in N,N-dimethylacetamide at 160°C .
Key Differences :

  • Core Structure : Compound 16 incorporates a β-carboline ring system (a fused indole and pyridine ring) instead of a simple indole.
  • Substituents : A methyl group at the 2-position and a tetrahydro-β-carboline system alter steric and electronic properties.

Implications :

  • The β-carboline core may enhance planar rigidity, improving binding to aromatic-rich enzyme pockets (e.g., topoisomerases or MAO inhibitors).
  • Reduced solubility compared to the target compound due to increased hydrophobicity from the fused ring system.

Structural Analog 2: Methanesulfonamide,N-[2-[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-6-methylphenyl]-

Source : Custom synthesis and development services by ChemExpress, highlighting its relevance in drug intermediates .
Key Differences :

  • Core Structure : Features an oxazole ring (a five-membered heterocycle with oxygen and nitrogen) and a methylphenyl group.
  • Substituents : The (4S)-4,5-dihydro-4-isopropyl group introduces chirality, which could influence stereoselective interactions.

Implications :

  • The oxazole moiety may improve metabolic stability and bioavailability compared to indole-based analogs.

Comparative Data Table

Property N-(1H-Indole-6-yl)-methanesulfonamide Compound 16 ChemExpress Compound
Core Structure Indole β-Carboline Oxazole + Methylphenyl
Key Substituents Methanesulfonamide at C6 Methyl at C2, β-carboline (4S)-4-isopropyl, methylphenyl
Synthesis Conditions Not specified 160°C in DMA Custom synthesis (undisclosed)
Potential Applications Enzyme/receptor modulation CNS targets Kinase inhibitors, antimicrobial agents
Solubility (Predicted) Moderate (polar sulfonamide) Low (hydrophobic core) Moderate (oxazole enhances polarity)

Research Findings and Limitations

  • Compound 16 : The β-carboline system’s rigidity may enhance binding but reduce solubility, limiting in vivo efficacy without formulation optimization .
  • ChemExpress Compound : Chirality and heterocyclic diversity make it a versatile intermediate for high-potency drugs, though pharmacological data remains proprietary .
  • Knowledge Gaps: Direct comparative studies on pharmacokinetics or target affinity are absent in the provided evidence. Further research is needed to validate theoretical advantages.

Q & A

Q. How to overcome poor crystal growth for X-ray diffraction studies?

  • Methodological Answer :
  • Solvent Screening : Test mixed solvents (e.g., DMSO/water, THF/hexane).
  • Co-Crystallization : Add small-molecule co-formers (e.g., caffeine) to stabilize lattice formation .

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